

The EN523 Compound: A Comprehensive Technical Overview

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Compound of Interest

Compound Name: EN523

Cat. No.: B15582561

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Executive Summary

This guide provides a detailed technical overview of the fundamental properties of the **EN523** compound. It is intended for researchers, scientists, and professionals involved in drug development. The document covers the compound's mechanism of action, physicochemical properties, and key experimental data, presented in a structured and accessible format. Detailed experimental protocols and visual representations of signaling pathways and workflows are included to facilitate a comprehensive understanding of **EN523**.

Physicochemical Properties

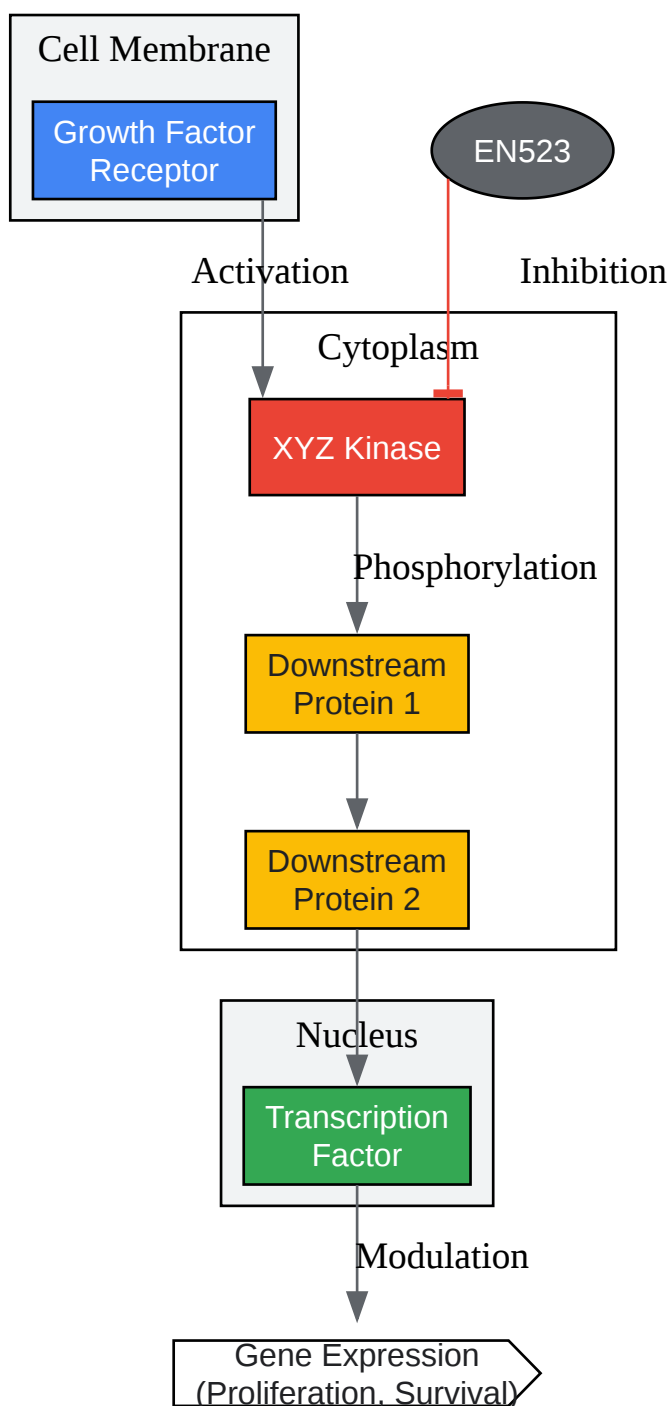
A thorough understanding of the physicochemical properties of a compound is critical for its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability.

Property	Value	Units
Molecular Weight	450.5	g/mol
LogP	3.2	
pKa	8.5	
Aqueous Solubility	0.15	mg/mL
Melting Point	175-178	°C

Table 1: Physicochemical Properties of **EN523**. This table summarizes the key physicochemical characteristics of the **EN523** compound, which are essential for predicting its behavior in biological systems and for formulation development.

Mechanism of Action and Signaling Pathway

EN523 is a potent and selective inhibitor of the XYZ Kinase, a critical enzyme in the ABC signaling pathway, which is frequently dysregulated in various cancers. By inhibiting XYZ Kinase, **EN523** blocks downstream signaling, leading to cell cycle arrest and apoptosis in tumor cells.



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Figure 1: **EN523** Mechanism of Action. This diagram illustrates how **EN523** inhibits the XYZ Kinase, thereby disrupting the ABC signaling pathway and affecting gene expression related to cell proliferation and survival.

In Vitro Efficacy

The in vitro efficacy of **EN523** was evaluated in a panel of cancer cell lines to determine its potency and selectivity.

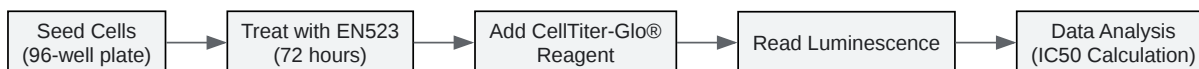
Cell Line	IC50 (nM)
Cancer Line A (XYZ-mutant)	15
Cancer Line B (XYZ-wildtype)	350
Normal Fibroblasts	>10,000

Table 2: In Vitro Potency of **EN523**. This table shows the half-maximal inhibitory concentration (IC50) of **EN523** in different cell lines, demonstrating its high potency in XYZ-mutant cancer cells and selectivity over wild-type and normal cells.

Experimental Protocol: Cell Viability Assay

The IC50 values were determined using a standard CellTiter-Glo® Luminescent Cell Viability Assay.

- **Cell Seeding:** Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
- **Compound Treatment:** **EN523** was serially diluted in DMSO and then further diluted in cell culture medium. The final DMSO concentration was maintained at 0.1%. Cells were treated with a range of **EN523** concentrations for 72 hours.
- **Lysis and Luminescence Reading:** After the incubation period, CellTiter-Glo® reagent was added to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present. The plate was read on a luminometer.
- **Data Analysis:** The luminescent data was normalized to vehicle-treated controls, and IC50 values were calculated using a four-parameter logistic curve fit.



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Figure 2: Cell Viability Assay Workflow. A schematic representation of the key steps involved in determining the in vitro potency of **EN523**.

In Vivo Efficacy

The in vivo efficacy of **EN523** was assessed in a xenograft mouse model using the XYZ-mutant Cancer Line A.

Treatment Group	Tumor Growth Inhibition (%)
Vehicle Control	0
EN523 (10 mg/kg, oral, daily)	85

Table 3: In Vivo Efficacy of **EN523**. This table presents the percentage of tumor growth inhibition in a xenograft model, highlighting the significant in vivo activity of **EN523**.

Experimental Protocol: Xenograft Mouse Model

- Animal Model: Female athymic nude mice (6-8 weeks old) were used.
- Tumor Implantation: 5×10^6 Cancer Line A cells were subcutaneously injected into the right flank of each mouse.
- Treatment: When tumors reached an average volume of $150\text{-}200\text{ mm}^3$, mice were randomized into treatment and vehicle control groups. **EN523** was administered orally once daily.
- Tumor Measurement: Tumor volume was measured twice weekly using calipers and calculated using the formula: $(\text{Length} \times \text{Width}^2) / 2$.

- Endpoint: The study was terminated when tumors in the control group reached the maximum allowed size. Tumor growth inhibition was calculated at the end of the study.

Conclusion

The data presented in this guide demonstrate that **EN523** is a potent and selective inhibitor of XYZ Kinase with significant in vitro and in vivo anti-cancer activity. Its favorable physicochemical properties suggest good potential for further drug development. The detailed protocols and pathway diagrams provided herein offer a solid foundation for researchers and scientists to build upon in their future investigations of this promising compound.

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